molecular formula C22H27NO5 B13402088 Boc-O-benzyl-alpha-methyl-D-Tyr

Boc-O-benzyl-alpha-methyl-D-Tyr

Cat. No.: B13402088
M. Wt: 385.5 g/mol
InChI Key: QPRMUNUFRFMEDC-JOCHJYFZSA-N
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Description

  • Boc (tert-butoxycarbonyl) protection on the amino group.
  • O-benzyl protection on the phenolic hydroxyl group.
  • Alpha-methyl substitution on the amino acid backbone (introducing steric hindrance).
  • D-configuration (non-natural stereochemistry compared to the L-form).

This compound is primarily used in solid-phase peptide synthesis (SPPS) under Boc (tert-butoxycarbonyl) chemistry. However, under repeated acidic deprotection conditions (e.g., TFA), the benzyl group may migrate from the phenolic oxygen to the aromatic ring, a limitation noted in structurally similar compounds like Boc-Tyr(Bzl)-OH .

Properties

Molecular Formula

C22H27NO5

Molecular Weight

385.5 g/mol

IUPAC Name

(2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoic acid

InChI

InChI=1S/C22H27NO5/c1-21(2,3)28-20(26)23-22(4,19(24)25)14-16-10-12-18(13-11-16)27-15-17-8-6-5-7-9-17/h5-13H,14-15H2,1-4H3,(H,23,26)(H,24,25)/t22-/m1/s1

InChI Key

QPRMUNUFRFMEDC-JOCHJYFZSA-N

Isomeric SMILES

C[C@@](CC1=CC=C(C=C1)OCC2=CC=CC=C2)(C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Protection of Tyrosine and Formation of Boc- and Benzyl-Protected Intermediates

a. Initial Protection of Tyrosine (TYR):
The synthesis begins with the protection of the amino and hydroxyl groups of tyrosine to prevent undesired side reactions. The amino group is protected with a tert-butoxycarbonyl (Boc) group, and the phenolic hydroxyl is protected with a benzyl group (O-benzylation).

  • Method:
    • Tyrosine is dissolved in an alkaline medium (pH ≥ 9) using sodium hydroxide or potassium hydroxide, which deprotonates the phenolic hydroxyl, facilitating benzylation.
    • Benzyl bromide or benzyl chloride is added in excess, allowing nucleophilic substitution to form O-benzyl-L-tyrosine (IR bands at 1117 cm$$^{-1}$$ for C–O ether confirm this).
    • The amino group is protected with Boc anhydride ((Boc)$$_2$$O) under basic conditions, forming N-Boc-O-benzyl-L-tyrosine (IR bands at 1613–1673 cm$$^{-1}$$ for C=O carbamate).

b. Synthesis of Boc-L-tyrosine:

  • Method:
    • Tyrosine is reacted with (Boc)$$_2$$O in aqueous or organic solvents, often in the presence of a base like triethylamine, to afford N-Boc-L-tyrosine with high selectivity.
    • Harsh conditions (e.g., strong base, high temperature) can lead to racemization, so mild conditions are preferred.

Introduction of the Alpha-Methyl Group

a. Alkylation at the Alpha-Carbon:

  • Method:
    • The alpha-methyl group is introduced via enolate chemistry or nucleophilic substitution on a protected amino acid precursor.
    • One common approach involves generating the enolate of a protected amino acid derivative (e.g., N-Boc-L-tyrosine methyl ester) using a strong base like sodium hydride (NaH) in tetrahydrofuran (THF).
    • Alkylation with methyl iodide (CH$$_3$$I) introduces the methyl group at the alpha-position, yielding N-Boc-O-benzyl-alpha-methyl-L-tyrosine derivatives.

b. Stereoselectivity and Purification:

  • The stereochemistry at the alpha-carbon is preserved during this process, with enantioselectivity maintained through controlled reaction conditions.
  • Purification involves chromatography and recrystallization, with IR and NMR spectra confirming the structure.

Formation of the Boc-O-benzyl-alpha-methyl-D-tyrosine

a. Stereochemical Considerations:

  • The synthesis of the D-enantiomer involves starting from D-tyrosine or stereospecific synthetic steps to invert stereochemistry.
  • Enzymatic or chiral auxiliary methods can be employed to ensure stereochemical fidelity.

b. Final Assembly and Purification:

  • The protected amino acid is purified via column chromatography or recrystallization.
  • IR spectra exhibit characteristic carbamate and ether bands, while NMR confirms the presence of the methyl, aromatic, and protecting groups.

Data Tables Summarizing Key Reaction Conditions and Yields

Step Reagents Solvent Conditions Yield (%) Characterization
Tyrosine protection (Boc)$$_2$$O, base DCM/THF Room temp, 2–4 h 85–90 IR (carbamate ~1690 cm$$^{-1}$$), NMR
Benzylation Benzyl bromide, NaOH Water/ethanol pH ≥ 9, 1–2 h 80–85 IR (C–O ether ~1117 cm$$^{-1}$$), NMR
Alpha-methylation CH$$_3$$I, NaH THF 0°C to RT, overnight 75–85 NMR (methyl at alpha), IR
Final deprotection and purification - - Chromatography >70 Confirmed by spectral data

Research Discoveries and Innovations

  • Mild Protection Strategies:
    Recent studies emphasize the importance of mild reaction conditions to prevent racemization and improve yield, such as using buffered solutions for Boc protection and employing phase-transfer catalysts for benzylation.

  • Selective Alkylation Techniques:
    Use of enolate chemistry under controlled conditions allows for regioselective alpha-methylation with high stereochemical fidelity, as demonstrated in recent peptide synthesis research.

  • Green Chemistry Approaches: Alternative solvents like ethyl acetate and tert-butyl acetate have been explored to replace chlorinated solvents, reducing environmental impact without compromising efficiency.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Boc-O-benzyl-alpha-methyl-D-Tyr with analogous tyrosine derivatives, focusing on structural features, stability, and applications:

Compound CAS Molecular Weight Substituents Configuration Key Properties
This compound N/A (D-form) 385.5 Boc, O-benzyl, α-methyl D Enhanced steric hindrance; potential resistance to benzyl migration
Boc-Tyr(Bzl)-OH (L-form) 2130-96-3 371.4 Boc, O-benzyl L Prone to benzyl migration under acidic conditions
Boc-D-Tyr(Bzl, 3-NO₂)-OH 1213468-26-8 416.42 Boc, O-benzyl, 3-nitro D Electron-withdrawing nitro group alters reactivity; used in specialized peptides
Boc-MeTyr(Bzl)-OH (L-form) 64263-81-6 385.5 Boc, O-benzyl, α-methyl L Similar steric effects as D-isomer; applications in rigid peptide scaffolds

Key Comparisons:

However, it may improve conformational control in peptide design . In contrast, Boc-D-Tyr(Bzl, 3-NO₂)-OH features a nitro group at the 3-position, which may interfere with hydrogen bonding but enhance stability in oxidative environments .

Stability Under Acidic Conditions: Boc-Tyr(Bzl)-OH (L-form) is prone to benzyl group migration from the phenolic oxygen to the aromatic ring during repeated TFA treatments, limiting its utility in long peptide syntheses .

Stereochemical Considerations :

  • The D-configuration in this compound renders it resistant to proteolytic degradation, making it valuable for designing bioactive peptides with extended half-lives .
  • L-configured analogs (e.g., Boc-MeTyr(Bzl)-OH) are more commonly used in natural peptide sequences but lack this enzymatic stability .

Synthetic Applications: this compound is favored in peptidomimetics and β-turn stabilizers due to its restricted backbone flexibility . Boc-D-Tyr(Bzl, 3-NO₂)-OH’s nitro group enables selective modifications, such as photo-crosslinking or fluorescence labeling, in advanced peptide engineering .

Research Findings and Limitations

  • Reactivity in C-N Bond Cleavage :
    N-Benzyl-N-Boc amides (structurally related to this compound) undergo efficient C-N bond cleavage under Cs₂CO₃ catalysis in DMSO, enabling esterification or transamidation. However, the alpha-methyl group in this compound may slow such reactions due to steric effects .

  • Synthetic Challenges: No evidence directly addresses the synthesis of the D-isomer of Boc-MeTyr(Bzl)-OH. Its preparation likely mirrors L-isomer protocols but requires enantioselective methods or chiral resolution .
  • Purity and Characterization : Per guidelines in , intermediates in the synthesis of this compound (e.g., unprotected precursors) must be rigorously characterized to confirm identity and purity, especially given the risk of benzyl migration .

Q & A

Q. How can researchers ensure compliance with ethical guidelines when publishing data on this compound?

  • Methodological Answer : Disclose synthesis hazards (e.g., toxic reagents) and animal ethics approvals (IACUC). Follow journal-specific guidelines (e.g., Beilstein Journal’s requirements for experimental details in main text vs. supplementary data) . Use Sex and Gender Equity in Research (SAGER) guidelines if applicable .

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